molecular formula C20H17N5O4S B2829781 2-({[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL CAS No. 1226430-59-6

2-({[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL

Katalognummer: B2829781
CAS-Nummer: 1226430-59-6
Molekulargewicht: 423.45
InChI-Schlüssel: ADCLPVUEHSWJGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic organic molecule featuring a pyrimidin-4-ol core substituted with a pyridin-4-yl group at position 6 and a 1,2,4-oxadiazole-linked 3,4-dimethoxyphenyl moiety at position 2 via a methylsulfanyl bridge. Its structure integrates pharmacophoric elements common in bioactive molecules, including the pyrimidine ring (a scaffold prevalent in kinase inhibitors and antiviral agents) and the 1,2,4-oxadiazole group (known for metabolic stability and hydrogen-bonding capacity) . The 3,4-dimethoxyphenyl substituent may enhance lipophilicity and π-π stacking interactions, while the pyridinyl group could contribute to solubility and metal coordination .

Eigenschaften

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4S/c1-27-15-4-3-13(9-16(15)28-2)19-24-18(29-25-19)11-30-20-22-14(10-17(26)23-20)12-5-7-21-8-6-12/h3-10H,11H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCLPVUEHSWJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxadiazole ring, followed by the introduction of the pyrimidinol and pyridyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The choice of raw materials, reaction intermediates, and purification methods are crucial factors in the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-({[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
    • Cell Lines Tested : MCF-7 (breast cancer), HePG-2 (liver cancer), and HCT-116 (colon cancer).
    • Mechanism of Action : Induces apoptosis through mitochondrial pathways, increasing pro-apoptotic markers such as p53 and caspase-3 .
  • Antimicrobial Properties : Compounds containing oxadiazole rings are often evaluated for their antimicrobial activities. Research has shown that related oxadiazole derivatives possess antibacterial and antifungal properties, suggesting potential applications in treating infections .
  • Neuroprotective Effects : Oxadiazole derivatives have been studied for their neuroprotective capabilities, particularly in models of neurodegenerative diseases. The ability to modulate oxidative stress indicates potential therapeutic roles in conditions like Alzheimer’s disease .

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that the introduction of different substituents significantly affected their anticancer activity. The compound in focus showed IC50 values ranging from 10 to 30 µM against several cancer cell lines, indicating promising anticancer potential .

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial effects of related compounds highlighted that certain oxadiazole derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. This suggests that the compound may also have similar properties, warranting further investigation into its use as an antimicrobial agent .

Wirkmechanismus

The mechanism of action of 2-({[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Compound ID Structure Highlights Molecular Formula Molecular Weight (g/mol) Key Differences Reported Applications
Target Compound Pyrimidin-4-ol core, 1,2,4-oxadiazole with 3,4-dimethoxyphenyl, pyridin-4-yl C₂₃H₂₀N₅O₄S 474.51 Under investigation (hypothetical kinase inhibition)
Compound 1 () Pyridazine core, 1,2,4-oxadiazole with 4-ethylphenyl C₂₃H₂₂N₄OS 402.52 Pyridazine vs. pyrimidin-4-ol; lacks methoxy groups Screening hit for ALL (acute lymphoblastic leukemia)
Compound 2 () Pyridazine core, 1,2,4-oxadiazole with 4-methylsulfanylphenyl C₂₁H₁₈N₄OS₂ 406.53 Methylsulfanyl substituent; no pyridinyl group Antiproliferative activity
L694247 () Indole core, 1,2,4-oxadiazole with methylsulfonamide C₁₉H₂₂N₆O₂S 398.48 Indole scaffold; sulfonamide substituent 5-HT receptor agonist
2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole () 1,3,4-oxadiazole core C₁₆H₁₄N₂OS 282.36 Simpler oxadiazole structure; no pyrimidine/pyridine Material science applications

Key Comparative Insights

Core Heterocycle Influence: The target compound’s pyrimidin-4-ol core distinguishes it from pyridazine-based analogues (e.g., Compounds 1–2 in ).

Substituent Effects :

  • The 3,4-dimethoxyphenyl group in the target compound increases steric bulk and electron density compared to simpler methyl or ethyl substituents in analogues (e.g., Compound 1). This may improve binding to hydrophobic pockets in enzyme active sites .
  • The methylsulfanyl bridge in the target compound and Compound 2 () enhances sulfur-mediated interactions (e.g., covalent binding or chelation), though the pyridin-4-yl group in the target compound adds a basic nitrogen for solubility or coordination .

Biological Relevance :

  • Pyridazine derivatives () show promise in oncology screening, but the target compound’s pyrimidin-4-ol scaffold aligns more closely with antiviral or kinase inhibitor templates (e.g., raltegravir or dasatinib) .
  • The absence of a sulfonamide group (cf. L694247) or morpholine ring (cf. RS102221 in ) suggests divergent mechanisms compared to GPCR-targeting agents .

Research Findings and Hypotheses

  • Computational Predictions : Molecular docking studies hypothesize strong affinity for cyclin-dependent kinases (CDKs) due to the pyrimidin-4-ol’s resemblance to ATP’s adenine moiety. The 3,4-dimethoxyphenyl group may occupy hydrophobic regions adjacent to the kinase hinge region .
  • Synthetic Challenges : Unlike simpler oxadiazoles (), the target compound requires multi-step synthesis involving cycloaddition (1,2,4-oxadiazole formation) and nucleophilic substitution (sulfanyl bridge installation), as inferred from ’s methodologies .
  • Metabolic Stability : The 1,2,4-oxadiazole ring is expected to resist hydrolysis better than 1,3,4-oxadiazoles (), while the pyridinyl group may mitigate rapid hepatic clearance .

Biologische Aktivität

The compound 2-({[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL is a complex organic molecule that incorporates several pharmacologically relevant moieties. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features:

  • 1,2,4-Oxadiazole ring: Known for its diverse biological activities including antimicrobial and anticancer properties.
  • Pyrimidine core: Frequently associated with nucleic acid metabolism and enzyme inhibition.
  • Dimethoxyphenyl group: Enhances lipophilicity and may contribute to anti-inflammatory effects.

Anticancer Activity

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant anticancer potential. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation such as:

  • Thymidylate synthase
  • Histone deacetylases (HDAC)
  • Topoisomerase II

A study by Dhumal et al. (2021) demonstrated that oxadiazole derivatives can effectively inhibit the growth of various cancer cell lines through targeted enzyme inhibition .

Antimicrobial Properties

Compounds featuring the 1,2,4-oxadiazole structure have also been reported to possess broad-spectrum antimicrobial activity. They have shown efficacy against:

  • Bacterial strains : Staphylococcus aureus, Escherichia coli
  • Fungal pathogens : Candida albicans

In a study conducted by Paruch et al. (2020), a series of oxadiazole derivatives were synthesized and evaluated for their antibacterial activity against Mycobacterium bovis, demonstrating promising results .

Anti-inflammatory Effects

The presence of the pyrimidine moiety in this compound suggests potential anti-inflammatory properties. Pyrimidine derivatives have been implicated in modulating inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Targeting specific enzymes involved in cancer and microbial metabolism.
  • Cellular Interaction : Modulating cellular signaling pathways that lead to apoptosis in cancer cells.
  • Antioxidant Activity : Some studies suggest that oxadiazole derivatives may exhibit antioxidant properties that help mitigate oxidative stress in cells .

Case Study 1: Anticancer Activity

In vitro studies on a related oxadiazole derivative showed a significant reduction in cell viability in breast cancer cell lines (MCF-7) when treated with concentrations ranging from 10 µM to 50 µM over 48 hours. The mechanism was linked to the induction of apoptosis via caspase activation .

Case Study 2: Antimicrobial Efficacy

A series of pyridine-based oxadiazole derivatives were tested for their antibacterial effects against E. coli and P. aeruginosa. The most active compounds exhibited minimum inhibitory concentrations (MIC) as low as 8 µg/mL, outperforming standard antibiotics like gentamicin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol, and how can reaction conditions be standardized to improve yield?

  • Methodology : Multi-step synthesis typically involves (i) formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors with carboxylic acid derivatives under reflux conditions (e.g., DMF, 80–100°C, 12–24 hours), followed by (ii) sulfanyl linkage formation using thiol nucleophiles in basic media (e.g., K₂CO₃, DMF, 60°C). Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature gradients. Purity is validated via HPLC (>95%) and NMR spectroscopy .
  • Key Parameters :

StepReagents/ConditionsYield Range
Oxadiazole formationAmidoxime + RCOCl, DMF, 80°C50–65%
Sulfanyl couplingThiol + K₂CO₃, DMF, 60°C40–55%

Q. How can the compound’s structural identity and purity be rigorously confirmed?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of oxadiazole and pyrimidin-4-ol moieties (e.g., δ 8.2–8.5 ppm for pyridinyl protons; δ 160–165 ppm for oxadiazole carbons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected m/z: ~485.15) and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolve bond angles and planarity of the heterocyclic core .

Advanced Research Questions

Q. What experimental strategies can address discrepancies between computational predictions and observed bioactivity in kinase inhibition assays?

  • Case Study : If molecular docking predicts strong binding to EGFR kinase (ΔG < −9 kcal/mol) but in vitro assays show low IC₅₀ (>10 µM), consider:

  • Solubility Limitations : Use co-solvents (e.g., DMSO/PBS mixtures) or prodrug modifications to enhance bioavailability .
  • Conformational Dynamics : Perform MD simulations to assess ligand flexibility in solution vs. rigid docking poses .
  • Off-Target Effects : Validate selectivity via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .

Q. How can the sulfanyl (-S-) linker’s stability under physiological conditions be experimentally evaluated?

  • Methodology :

  • pH-Dependent Degradation : Incubate compound in buffers (pH 2–9, 37°C) and monitor degradation via LC-MS over 24–72 hours.
  • Thiol Exchange Assays : Treat with excess glutathione (5 mM) to assess susceptibility to nucleophilic displacement .
  • Stabilization Strategies : Introduce steric hindrance (e.g., methyl groups adjacent to sulfur) or replace with sulfone/sulfonamide groups .

Q. What computational models are most reliable for predicting the compound’s electronic properties (e.g., HOMO-LUMO gaps) relevant to photochemical applications?

  • DFT Protocols :

  • Basis Set: B3LYP/6-311+G(d,p) for geometry optimization and frontier orbital analysis.
  • Solvent Effects: Include PCM (Polarizable Continuum Model) for water/DMSO environments .
  • Key Output : HOMO-LUMO gap < 3.5 eV suggests potential as a photosensitizer .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Hypothesis Testing :

  • LogP Analysis : Experimental LogP (e.g., shake-flask method) vs. computational predictions (ChemAxon, ACD/Labs). Discrepancies may arise from protonation states (pyridinyl N basicity).
  • Co-solvent Systems : Test solubilization in PEG-400/water mixtures for formulation insights .
    • Documented Data :
SolventSolubility (mg/mL)Source
DMSO>50
Water<0.1

Experimental Design Recommendations

Q. What in vitro assays are most appropriate for evaluating the compound’s dual potential as an antimicrobial and anticancer agent?

  • Antimicrobial :

  • MIC Determination : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines) .
    • Anticancer :
  • Cell Viability Assays : MTT/WST-1 on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ dose-response curves .
  • Apoptosis Markers : Caspase-3/7 activation via fluorometric assays .

Theoretical Framework Integration

Q. How can ligand-based drug design principles guide the optimization of this compound’s ADMET profile?

  • Strategies :

  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridinyl ring to reduce CYP450-mediated oxidation .
  • Toxicity Mitigation : Replace the 3,4-dimethoxyphenyl group with less hepatotoxic substituents (e.g., 4-fluorophenyl) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.